molecular formula C19H21Cl2N3O2S B2693905 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride CAS No. 1216622-93-3

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride

Cat. No. B2693905
CAS RN: 1216622-93-3
M. Wt: 426.36
InChI Key: CHUSXXLXDXMOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C19H21Cl2N3O2S and its molecular weight is 426.36. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Intermolecular Interactions

  • The molecular structure and intermolecular interactions of compounds related to N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride have been studied. For instance, the title compound N-3-hydroxyphenyl-4-methoxybenzamide was characterized by ¹H NMR, ¹³C NMR, and X-ray diffraction. These studies are significant in understanding the crystal packing and rotational conformation of aromatic rings (Karabulut et al., 2014).

Polymerization and Material Synthesis

  • Research into polymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA), a compound structurally related to the target chemical, has been conducted. These polymers can be linked to form star polymers and model networks, demonstrating the compound's potential in material synthesis and engineering (Costa & Patrickios, 1999).

Antimicrobial Properties

  • A series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and shown to have significant in vitro antibacterial and antifungal activities. This indicates the potential therapeutic use of these compounds against microbial diseases (Desai et al., 2013).

Corrosion Inhibition

  • Benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. Compounds like 2-(n-hexylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-triazine have demonstrated high inhibition efficiencies, suggesting applications in protecting metal surfaces from corrosion (Hu et al., 2016).

Pharmacological Applications

  • Research into N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives, which are structurally related, has shown promising results in pharmacology. Some derivatives exhibited nerve-selective effects and significant spasmolytic activity, highlighting the pharmaceutical potential of these compounds (Kanao et al., 1982).

Co-Crystal Synthesis and Mechanical Behavior

  • The synthesis of co-crystals involving theophylline and substituted carboxylic acids, amides, and pharmaceutical ingredients has been explored. This research sheds light on the structural tuning of mechanical behavior in crystalline materials, which could have implications in the design of new materials (Kakkar et al., 2018).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)10-11-23(18(24)13-4-7-15(25-3)8-5-13)19-21-16-9-6-14(20)12-17(16)26-19;/h4-9,12H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUSXXLXDXMOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride

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